N-(2-Fluorobenzyl)-2,4-dimethylaniline
Description
Contextual Significance of Substituted Anilines and N-Benzylamines in Organic Synthesis
Substituted anilines are a cornerstone of organic synthesis, serving as versatile precursors for a vast range of more complex molecules. beilstein-journals.org They are fundamental building blocks in the manufacturing of dyes, polymers, agrochemicals, and, most notably, pharmaceuticals. psu.edualfa-chemistry.com The amino group on the aniline (B41778) ring can be readily modified, and the substitution pattern on the aromatic ring itself dictates the molecule's reactivity and physical properties. For instance, 2,4-dimethylaniline (B123086), a key component of the title compound, is a primary arylamine used in the production of dyes and other organic chemicals. google.comresearchgate.net
N-Benzylamines, a subclass of substituted amines, are also of high importance. psu.edu The benzyl (B1604629) group is often employed as a "masked" or protected form of an amine. After serving its purpose in a synthetic sequence, the benzyl group can be cleaved through hydrogenolysis, revealing the primary or secondary amine. alfa-chemistry.com Furthermore, the N-benzyl motif is a common structural element in many biologically active compounds and pharmaceutical agents. google.com The synthesis of N-benzyl aniline derivatives is a well-explored area of research, with applications in creating molecules with potential antibacterial or other medicinal properties. rsc.orgresearchgate.net
Strategic Role of Fluorine Substitution in Aromatic Systems within Molecular Design and Reactivity Modulation
The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to fine-tune molecular properties. Substituting a hydrogen atom with fluorine can profoundly impact a molecule's electronic structure, lipophilicity, metabolic stability, and binding affinity to biological targets. dergipark.org.trrsc.org
Key Effects of Fluorine Substitution:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom at a site prone to metabolic oxidation (a "metabolic hot spot") with fluorine can block this pathway, thereby increasing the drug's half-life in the body. dergipark.org.tr
Binding Interactions: Fluorine is highly electronegative and can participate in unique non-covalent interactions, such as hydrogen bonds (as an acceptor) and dipole-dipole interactions, which can enhance or alter the binding of a molecule to a protein receptor.
Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes. dergipark.org.tr
Conformational Control: The presence of a fluorine atom can influence the preferred conformation of a molecule, which can be critical for its biological activity.
In the context of N-(2-Fluorobenzyl)-2,4-dimethylaniline, the ortho-fluoro substituent on the benzyl ring is strategically placed. It can influence the orientation of the benzyl group relative to the aniline moiety and can engage in specific interactions in a potential binding pocket, while also modulating the electronic properties of the benzyl ring system.
Overview of Advanced Research Trajectories for N-Alkyl/Aryl-Substituted Anilines
The development of new and efficient methods for the synthesis of N-substituted anilines remains an active area of research. Modern synthetic chemistry focuses on creating these valuable compounds through more sustainable and atom-economical processes.
Current research directions include:
Catalytic N-Alkylation: There is a strong emphasis on using catalysts, particularly those based on abundant and non-toxic metals like iron or cobalt, for the N-alkylation of anilines with alcohols. This "borrowing hydrogen" methodology is considered a green chemical process because it uses readily available alcohols as alkylating agents and produces water as the only byproduct. psu.edu
C-H Functionalization: Advanced strategies involving the direct functionalization of C-H bonds are being explored to construct complex aniline derivatives. These methods offer novel synthetic routes that can reduce the number of steps required to build a target molecule.
Use of Novel Solvents: The use of ionic liquids as reaction media for N-alkylation has been investigated. These solvents can enhance reaction rates and selectivity, offering potential advantages over traditional organic solvents. psu.edu
Photoredox Catalysis: Visible-light-driven reactions are emerging as a powerful tool for various organic transformations, including the synthesis and modification of amine derivatives under mild conditions.
These advanced research trajectories are continually expanding the toolbox available to chemists for the synthesis of complex molecules like this compound, paving the way for the discovery of new materials and therapeutic agents.
Compound Index
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2,4-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-11-7-8-15(12(2)9-11)17-10-13-5-3-4-6-14(13)16/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJIMQYIPPFWTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC=CC=C2F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation of N 2 Fluorobenzyl 2,4 Dimethylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with two-dimensional correlation experiments, a complete assignment of the atomic connectivity and spatial arrangement of N-(2-Fluorobenzyl)-2,4-dimethylaniline can be achieved.
¹H NMR Spectral Analysis: Proton Environments and Spin-Spin Coupling
The ¹H NMR spectrum of this compound provides detailed information about the number of distinct proton environments, their chemical shifts, and their through-bond coupling interactions.
The aromatic region of the spectrum is expected to show signals for the seven protons of the two benzene (B151609) rings. The 2,4-dimethylaniline (B123086) moiety presents three aromatic protons. The proton at the 6-position is anticipated to appear as a doublet, coupled to the proton at the 5-position. The proton at the 5-position would likely be a doublet of doublets, showing coupling to the protons at the 3- and 6-positions. The proton at the 3-position should appear as a singlet or a narrowly split doublet.
The 2-fluorobenzyl group contributes four aromatic protons. Due to the fluorine substitution, these protons will exhibit complex splitting patterns from both proton-proton and proton-fluorine couplings. The signals are expected to be multiplets in the downfield region of the spectrum.
The methylene (B1212753) protons of the benzyl (B1604629) group (-CH₂-) are expected to appear as a singlet or a finely split doublet due to coupling with the nearby fluorine atom. The two methyl groups on the aniline (B41778) ring are anticipated to be singlets, though they will have slightly different chemical shifts due to their different positions relative to the amino group. The proton on the nitrogen atom (N-H) may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Aromatic-H (2-fluorobenzyl) | 7.0 - 7.4 | m | - |
| Aromatic-H (2,4-dimethylaniline) | 6.8 - 7.1 | m | - |
| -CH₂- | ~4.3 | s or d | - |
| N-H | Variable | br s | - |
| -CH₃ (at C4) | ~2.3 | s | - |
| -CH₃ (at C2) | ~2.2 | s | - |
¹³C NMR Spectral Analysis: Carbon Framework Elucidation
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The spectrum is expected to show a total of 15 carbon signals. The aromatic region will display signals for the 12 carbons of the two benzene rings. The carbon atom bonded to the fluorine (C-F) in the 2-fluorobenzyl group will exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹JCF), appearing as a doublet. The other carbons in the fluorobenzyl ring will also show smaller two- and three-bond couplings to the fluorine atom.
The carbons of the 2,4-dimethylaniline ring will have chemical shifts influenced by the amino and methyl substituents. The methylene carbon of the benzyl group will appear in the aliphatic region of the spectrum. The two methyl carbons will be observed at the upfield end of the spectrum.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) | Coupling to ¹⁹F |
| C-F (2-fluorobenzyl) | ~160 (d, ¹JCF ≈ 245 Hz) | Yes |
| Aromatic C-H (2-fluorobenzyl) | 115 - 132 | Yes |
| Aromatic Quaternary C (2-fluorobenzyl) | 125 - 135 | Yes |
| Aromatic C (2,4-dimethylaniline) | 110 - 150 | No |
| -CH₂- | ~48 | Yes (small) |
| -CH₃ (at C4) | ~21 | No |
| -CH₃ (at C2) | ~18 | No |
¹⁹F NMR Spectroscopy: Probing the Fluorine Environment and its Electronic Effects
¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atom. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the benzyl ring. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal will likely appear as a multiplet due to coupling with the nearby aromatic protons.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity of adjacent protons within the 2-fluorobenzyl and 2,4-dimethylaniline rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signals for all protonated carbons by correlating them to their attached, and previously assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for identifying the connectivity across quaternary carbons and between the different fragments of the molecule, for instance, showing the correlation between the methylene protons and the carbons of both aromatic rings, thus confirming the N-benzyl linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY can be used to confirm the stereochemistry and conformation of the molecule by observing through-space interactions between protons on the benzyl group and the dimethylaniline ring.
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibration of the secondary amine should appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl and methylene groups will be observed in the 2850-3100 cm⁻¹ region.
The C=C stretching vibrations of the aromatic rings will give rise to several sharp bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range. A strong absorption band corresponding to the C-F stretching vibration should be present in the region of 1200-1300 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted benzene rings will appear as strong bands in the 700-900 cm⁻¹ region, and their positions can provide information about the substitution patterns. For related compounds like 2,4-dimethylaniline, characteristic bands are observed for N-H stretching, C-H stretching, and aromatic C=C stretching. researchgate.netspectrabase.com
Interactive Data Table: Predicted FT-IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-F Stretch | 1200 - 1300 | Strong |
| Aromatic C-H Bend (out-of-plane) | 700 - 900 | Strong |
Raman Spectroscopy
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. It is a powerful tool for identifying functional groups and elucidating the molecular fingerprint of a compound. The Raman spectrum of this compound would be expected to exhibit characteristic peaks corresponding to the vibrations of its constituent parts: the 2,4-dimethylaniline moiety and the 2-fluorobenzyl group.
Although the Raman spectrum for the title compound is not available, analysis of its precursor, 2,4-dimethylaniline (2,4-DMA), provides insight into the expected vibrational modes associated with the substituted aniline ring. ias.ac.in A study of 2,4-DMA reported the assignment of fifty normal modes. ias.ac.in For instance, a strong and polarized Raman line observed at 1313 cm⁻¹ in the spectrum of 2,4-DMA was assigned to the C-N stretching vibration. ias.ac.in Other key vibrations would include C-H stretching in the aromatic rings and methyl groups, aromatic ring breathing modes, and C-F stretching from the fluorobenzyl group.
Table 1: Illustrative Raman Data for 2,4-Dimethylaniline (Precursor) This table presents selected Raman shifts for one of the precursors of the title compound to illustrate the type of data obtained from this analysis.
| Vibrational Mode | Raman Shift (cm⁻¹) | Intensity | Polarization |
| Ring Mode 8b | 1589 | Medium-Weak | Polarized |
| Ring Mode 19b | 1613 | Shoulder | - |
| C-N Stretch (Mode 14) | 1313 | Weak | Strongly Polarized |
| Ring Mode 1 | 717 | Very Strong | Polarized |
Source: Data adapted from Shukla, A. R., et al. (1986). ias.ac.in
The full Raman spectrum of this compound would provide a unique fingerprint, allowing for its unambiguous identification and differentiation from related isomers and precursors.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a molecule, as the measured accurate mass can be matched to a unique combination of atoms. nih.gov
For this compound, the molecular formula is C₁₅H₁₆FN. The theoretical monoisotopic mass of its protonated form, [M+H]⁺, can be calculated with high precision. This experimental value, obtained via HRMS, would serve as definitive confirmation of the compound's elemental composition.
Table 2: Theoretical Monoisotopic Mass for [M+H]⁺ of this compound
| Ion | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| [M+H]⁺ | C₁₅H₁₇FN⁺ | 230.1345 |
Note: This theoretical mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N).
Tandem Mass Spectrometry (MS/MS) for Detailed Fragmentation Studies
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas. The resulting product ions are then analyzed to reveal information about the molecule's structure and connectivity. researchgate.netnih.gov The fragmentation pathways are characteristic of the molecule's structure. chemrxiv.orgwvu.edu
While specific MS/MS data for this compound is not documented in the reviewed literature, a plausible fragmentation pathway can be proposed based on its structure. The most likely fragmentation would involve the cleavage of the benzylic C-N bond, which is typically the most labile bond in such structures. This would lead to the formation of two primary fragment ions: the 2-fluorobenzyl cation and the 2,4-dimethylaniline radical cation (or its protonated form).
Proposed Key Fragmentation Pathways:
Formation of the 2-fluorobenzyl cation: Cleavage of the C-N bond would yield a stable tropylium-like ion at m/z 109.04. This is often a dominant peak in the mass spectra of benzyl-containing compounds.
Formation of the 2,4-dimethylaniline ion: The other part of the molecule would form an ion corresponding to 2,4-dimethylaniline at m/z 121.09 or its protonated form at m/z 122.10. researchgate.net
Further fragmentation of these primary ions would provide additional structural confirmation. For example, the 2,4-dimethylaniline ion could lose a methyl radical (•CH₃) to form a fragment at m/z 106.08.
Table 3: Predicted Key MS/MS Fragments for this compound This table presents predicted fragments based on chemical principles, as experimental data is not available.
| Proposed Fragment Ion | Molecular Formula | Theoretical m/z | Origin |
| 2-Fluorobenzyl cation | C₇H₆F⁺ | 109.04 | Cleavage of the benzylic C-N bond |
| Protonated 2,4-dimethylaniline | C₈H₁₂N⁺ | 122.10 | Cleavage of the benzylic C-N bond |
| [2,4-dimethylaniline - CH₃]⁺ | C₇H₈N⁺ | 106.07 | Loss of a methyl radical from the dimethylaniline moiety |
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the precise positions of atoms, and thus determine bond lengths, bond angles, and torsion angles.
Single-Crystal X-ray Diffraction: Accurate Bond Lengths, Angles, and Torsion Angles
A successful single-crystal X-ray diffraction experiment on this compound would yield a detailed structural model. This would confirm the connectivity of the atoms and provide precise measurements of its geometric parameters.
No crystal structure has been published for the title compound. However, the crystal structure of a related compound, N-[(E)-4-Chlorobenzylidene]-2,4-dimethylaniline, provides a useful reference for the type of data that would be obtained. nih.gov For the title compound, key parameters would include the C-N-C bond angle of the secondary amine, the C-F bond length, the lengths of the bonds within the aromatic rings, and the torsion angle describing the orientation of the two aromatic rings relative to each other.
Table 4: Illustrative Bond Lengths and Angles from a Related Structure (N-[(E)-4-Chlorobenzylidene]-2,4-dimethylaniline) This table shows selected data from a structurally similar compound to exemplify the output of a single-crystal X-ray diffraction study. The central C=N double bond in this example would be a C-N single bond in the title compound.
| Parameter | Value |
| Bond Lengths (Å) | |
| C=N | 1.2813 (16) |
| C-Cl | 1.7432 (13) |
| **Bond Angles (°) ** | |
| C-N=C | 120.94 (12) |
| Torsion Angles (°) | |
| Dihedral angle between benzene rings | 52.91 (6) |
Source: Data from Fun, H.-K., et al. (2010). nih.gov
Analysis of Crystal Packing and Supramolecular Assembly
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the analysis of intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions, which together define the supramolecular assembly. acs.org
For this compound, the secondary amine (N-H) group can act as a hydrogen bond donor. The fluorine atom and the π-systems of the aromatic rings can act as hydrogen bond acceptors. It is therefore likely that the crystal packing would be significantly influenced by N-H···F or N-H···π hydrogen bonds. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to play a role in stabilizing the crystal structure. nih.govacs.org Analysis of these interactions is crucial for understanding the solid-state properties of the material.
Computational and Theoretical Chemistry Investigations of N 2 Fluorobenzyl 2,4 Dimethylaniline
Quantum Chemical Calculations: Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the atomic level. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, energy, and electronic properties.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. researchgate.net For N-(2-Fluorobenzyl)-2,4-dimethylaniline, a DFT approach, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms—its optimized geometry. nih.govacs.org This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. acs.org
Once the geometry is optimized, the same theoretical level can be used to calculate the vibrational frequencies of the molecule. nih.gov These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum (Infrared and Raman) can be compared with experimental data to confirm the molecular structure. nih.gov Each vibrational mode can be assigned to specific functional groups within the molecule, such as C-H stretching in the aromatic rings, N-H bending, or C-F stretching.
Illustrative Data: Optimized Geometrical Parameters The following table shows representative data that would be obtained from a DFT geometry optimization for this compound.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-N (aniline) | 1.40 Å |
| Bond Length | N-CH2 (benzyl) | 1.45 Å |
| Bond Length | C-F (fluorobenzyl) | 1.36 Å |
| Bond Angle | C-N-C (aniline-benzyl) | 118° |
| Dihedral Angle | C-C-N-C | 45° |
Illustrative Data: Calculated Vibrational Frequencies This table provides examples of key vibrational frequencies that would be calculated for the molecule.
| Frequency (cm⁻¹) | Assignment | Vibrational Mode |
| ~3400 | N-H | Stretching |
| ~3050 | Aromatic C-H | Stretching |
| ~2950 | Methyl C-H | Stretching |
| ~1600 | Aromatic C=C | Stretching |
| ~1250 | C-N | Stretching |
| ~1220 | C-F | Stretching |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer systematically improvable accuracy. While computationally more demanding than DFT, they are often used as a benchmark for high-accuracy electronic structure determination. For this compound, these methods could provide a very precise calculation of the total energy, ionization potential, and electron affinity, serving as a gold standard for validating results from less computationally intensive methods like DFT.
Molecular Orbital Analysis
Molecular orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. Analyzing these orbitals provides deep insight into a molecule's reactivity and electronic transitions.
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or electron-donating character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap implies the molecule is more reactive and can be easily polarized. For this compound, the distribution of the HOMO and LUMO across the molecular structure would pinpoint the most probable sites for nucleophilic and electrophilic attack, respectively.
Illustrative Data: FMO Properties This table presents the kind of data generated from an FMO analysis.
| Parameter | Description | Calculated Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.50 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.85 |
| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 4.65 |
| Ionization Potential (I) | ≈ -E(HOMO) | 5.50 |
| Electron Affinity (A) | ≈ -E(LUMO) | 0.85 |
| Global Hardness (η) | (I - A) / 2 | 2.325 |
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of bonds, lone pairs, and anti-bonding orbitals. This method is exceptionally useful for quantifying electron delocalization, also known as hyperconjugation. It calculates the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and a vacant (acceptor) NBO.
For this compound, NBO analysis would reveal the delocalization of electron density from the nitrogen lone pair and the π-orbitals of the aromatic rings into adjacent anti-bonding orbitals. These interactions stabilize the molecule and are key to understanding its electronic structure and reactivity. The analysis also provides natural atomic charges, which offer a more chemically intuitive picture of the charge distribution than other methods.
Illustrative Data: NBO Second-Order Perturbation Analysis The following table illustrates significant donor-acceptor interactions and their stabilization energies.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (N) | π(C-C) of aniline (B41778) ring | ~5.0 |
| π (C=C) of aniline ring | π(C=C) of benzyl (B1604629) ring | ~2.5 |
| σ (C-H) of methyl group | σ*(C-C) of aniline ring | ~1.8 |
Molecular Electrostatic Potential (MEP) Mapping for Molecular Recognition Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity and sites for intermolecular interactions. It projects the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate or near-zero potential.
For this compound, an MEP map would likely show a negative potential (red) around the nitrogen atom due to its lone pair and around the fluorine atom due to its high electronegativity. These would be the primary sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be expected around the hydrogen atoms of the amine group and the aromatic rings, indicating sites for nucleophilic attack.
Global and Local Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index, Fukui Functions)
No specific studies detailing the global and local chemical reactivity descriptors for this compound were found. In computational chemistry, these descriptors are typically calculated using methods like Density Functional Theory (DFT) to predict the reactivity of a molecule.
Local descriptors , including Fukui functions, identify the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed, thus highlighting regions susceptible to nucleophilic or electrophilic attack.
Without dedicated computational studies on this compound, a data table for these values cannot be generated.
Conformational Analysis and Potential Energy Surface Mapping
Information regarding the conformational analysis and potential energy surface (PES) mapping for this compound is not available in the searched scientific literature.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A PES map illustrates the energy of a molecule as a function of its geometry, helping to identify stable conformers (energy minima) and transition states (saddle points) between them. This analysis is crucial for understanding a molecule's flexibility, preferred shapes, and the energy barriers between different conformations. For a molecule like this compound, this would involve studying the rotation around the C-N bond and the C-C bond of the benzyl group.
Spectroscopic Property Simulations (NMR, IR, UV-Vis) and Validation with Experimental Data
No published studies were found that present simulated Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra for this compound, nor their validation with experimental data.
Computational methods are frequently used to predict spectroscopic properties:
NMR Simulations: Theoretical calculations of chemical shifts (¹H and ¹³C) help in the interpretation of experimental NMR spectra and can aid in structure elucidation.
IR Simulations: Calculated vibrational frequencies correspond to the peaks in an IR spectrum. Comparing simulated and experimental spectra can confirm the presence of specific functional groups and provide evidence for the molecule's structure.
UV-Vis Simulations: Time-dependent DFT (TD-DFT) is often used to calculate electronic transition energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.
As no such computational data has been published for this compound, a comparative data table cannot be compiled.
Reaction Chemistry and Mechanistic Studies Involving N 2 Fluorobenzyl 2,4 Dimethylaniline
Investigation of Electrophilic Aromatic Substitution Reactions on the Aromatic Moieties
The reactivity of N-(2-Fluorobenzyl)-2,4-dimethylaniline in electrophilic aromatic substitution (EAS) is dominated by the heavily substituted 2,4-dimethylaniline (B123086) ring. This moiety contains three activating groups: the secondary amino group (-NH-), a strong activator, and two methyl groups (-CH₃), which are moderate activators. uci.edu All three are ortho, para-directors. In contrast, the 2-fluorobenzyl ring is deactivated due to the inductive electron-withdrawing effect of the fluorine atom, making it significantly less susceptible to electrophilic attack. uci.edu
The directing effects on the dimethylaniline ring are summative. The amino group strongly directs incoming electrophiles to its ortho (position 3) and para (position 5) positions. The methyl group at C2 directs to its ortho (position 3) and para (position 5) positions, while the methyl group at C4 directs to its ortho positions (3 and 5). Therefore, substitution is overwhelmingly favored at positions 3 and 5. Position 5 is generally the most probable site for substitution due to reduced steric hindrance compared to position 3, which is situated between the amino and methyl groups.
A significant consideration in EAS reactions with aniline (B41778) derivatives is the interaction with Lewis acid catalysts, such as AlCl₃, used in Friedel-Crafts reactions. The basic nitrogen atom can coordinate with the Lewis acid, forming an anilinium-type species. learncbse.in This converts the activating amino group into a strongly deactivating meta-directing group, which can shut down the reaction. learncbse.innih.gov To circumvent this, the amine functionality is often protected, for instance, by acetylation with acetic anhydride, before carrying out the substitution. ncert.nic.in
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Probable Major Product (Substitution at C5) |
|---|---|---|
| Bromination | Br₂ / FeBr₃ or CH₃COOH | N-(2-Fluorobenzyl)-5-bromo-2,4-dimethylaniline |
| Nitration | HNO₃ / H₂SO₄ | N-(2-Fluorobenzyl)-2,4-dimethyl-5-nitroaniline |
| Sulfonation | Fuming H₂SO₄ | 5-(N-(2-Fluorobenzyl)amino)-2,4-dimethylbenzenesulfonic acid |
| Friedel-Crafts Alkylation | R-Cl / AlCl₃ (with protection) | N-(2-Fluorobenzyl)-5-alkyl-2,4-dimethylaniline |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ (with protection) | 1-(5-(N-(2-Fluorobenzyl)amino)-2,4-dimethylphenyl)ethan-1-one |
Nucleophilic Substitution Reactions at the Nitrogen Center or Fluorinated Benzyl (B1604629) Moiety
This compound can participate in nucleophilic substitution reactions in two primary ways: with the nitrogen atom acting as the nucleophile, or with the benzylic carbon or fluorinated ring acting as the electrophilic site.
Reactions at the Nitrogen Center : As a secondary amine, the lone pair of electrons on the nitrogen atom makes it nucleophilic. It readily undergoes reactions with electrophiles like alkyl halides and acid chlorides in a process known as N-alkylation and N-acylation, respectively. ncert.nic.in Acylation, for example, would proceed via nucleophilic attack on the carbonyl carbon of an acid chloride, yielding a tertiary amide. This reaction is often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. ncert.nic.in
Reactions at the Benzyl Moiety : The benzylic carbon atom is an electrophilic site susceptible to nucleophilic attack, which would lead to the cleavage of the C-N bond and displacement of the 2,4-dimethylanilino group. This is the reverse of one of the common synthetic routes to such amines, namely the ammonolysis of a benzyl halide. ncert.nic.in Additionally, while nucleophilic aromatic substitution (SNAr) to replace the fluorine atom is theoretically possible, it is generally disfavored. SNAr reactions require harsh conditions and the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, a condition not met in the 2-fluorobenzyl moiety.
Oxidation and Reduction Pathways of the Amine Functionality
The amine functionality is the most redox-active part of the molecule. While reduction of the amine is uncommon, its oxidation has been studied in analogous N-benzylaniline systems.
Oxidation Pathways: Studies on N-benzylanilines demonstrate that oxidation primarily targets the benzylic C-H and the N-H bonds, often leading to the formation of an imine (a benzylideneaniline). rsc.org
Halogen-Mediated Oxidation : Treatment with reagents like iodine, bromine, or t-butyl hypochlorite (B82951) in an alkaline medium, such as methanolic potassium hydroxide, oxidizes N-benzylanilines to the corresponding imines. rsc.org The proposed mechanism involves a rate-determining step where the hypohalite attacks both the nitrogen atom and a benzylic proton through a cyclic transition state. rsc.org
Metal Oxide Oxidation : Active manganese dioxide (MnO₂) is a classic reagent for oxidizing N-benzylanilines to benzalanilines, a reaction that proceeds in good yield and is believed to occur via a homolytic (radical) pathway. acs.org
Biochemical Oxidation : In metabolic studies, microsomal enzymes have been shown to oxidize N-benzylanilines through several pathways, including N-debenzylation, C-oxidation at the benzylic position, and N-oxidation, which can yield products like aryl nitrones or N-hydroxy derivatives. nih.gov
Reduction Pathways: The secondary amine group is already in a reduced state. Further reduction typically involves the aromatic rings, which requires harsh conditions like high-pressure catalytic hydrogenation that are not specific to the amine functionality. However, the imine product resulting from oxidation can be readily reduced back to the secondary amine using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrosilylation. researchgate.net
Table 2: Potential Oxidation Reactions Based on N-Benzylaniline Analogues
| Oxidizing System | Typical Product | Reference |
|---|---|---|
| I₂ / KOH / MeOH | Imine (N-(2-Fluorobenzylidene)-2,4-dimethylaniline) | rsc.org |
| MnO₂ / Benzene (B151609) | Imine (N-(2-Fluorobenzylidene)-2,4-dimethylaniline) | acs.org |
Exploration of Metal-Catalyzed Transformations and Coordination Chemistry
N-aryl benzylamines are valuable substrates and ligands in modern organometallic chemistry. The nitrogen atom can act as a coordinating atom or a directing group for C-H activation, while the molecule as a whole can participate in cross-coupling reactions.
Coordination Chemistry : The nitrogen lone pair allows this compound to act as a monodentate N-donor ligand, forming complexes with various transition metals. The steric and electronic properties of the substituents influence the stability and structure of these complexes. researchgate.net
Metal-Catalyzed C-H Functionalization : The benzylic C(sp³)–H bond is a prime target for functionalization. Nickel-catalyzed reactions, for example, can achieve the arylation of this position. chemrxiv.org In some cases, the reaction involves a 1,4-migration of an aryl group from an imidate oxygen to the benzylic carbon, proceeding through C-O and C-H bond cleavage. chemrxiv.org Synergistic catalysis, combining photoredox and nickel catalysis, has emerged as a powerful tool for C(sp³)–H arylation of benzylamines, enabling the formation of complex diarylmethylamines under mild conditions. semanticscholar.orgnih.gov
Radical Reactions and Their Associated Mechanisms
The generation of radical species from this compound can be initiated through several pathways, most notably involving single electron transfer (SET) or hydrogen atom transfer (HAT).
The key intermediate in many of these reactions is the aminium radical cation , formed by the removal of a single electron from the nitrogen atom's lone pair. acs.org This intermediate is highly reactive and can undergo subsequent deprotonation. While deprotonation can occur from an N-alkyl group, the benzylic position is particularly susceptible due to the stability of the resulting α-amino radical. semanticscholar.org
A powerful modern strategy involves the synergy of SET and HAT catalysis. In this mechanism, a photocatalyst generates the aminium radical cation via SET. Concurrently, a separate HAT catalyst selectively abstracts a hydrogen atom from the benzylic position. This dual approach allows for highly regioselective C-H functionalization, such as arylation, at the benzylic carbon, overriding competing pathways like N-dealkylation. semanticscholar.org The resulting α-amino radical can then be intercepted by a metal catalyst (e.g., Nickel) to complete a cross-coupling cycle. nih.gov
Elucidation of Reaction Intermediates and Transition States
Understanding the transient species formed during the reactions of this compound is crucial for mechanistic elucidation.
Electrophilic Aromatic Substitution : The universally accepted intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex . The formation of this intermediate from the attack of the electrophile on the aromatic ring is the rate-determining step, and the transition state leading to it represents the highest energy barrier in the reaction coordinate. uci.edu
Oxidation to Imines : Mechanistic studies on the oxidation of N-benzylanilines by hypohalites propose a cyclic transition state involving the oxidant, the amine nitrogen, and a benzylic proton. rsc.org This leads to a zwitterionic intermediate which then rearranges to an N-α-halogenobenzylaniline , a species that rapidly eliminates HX to form the final imine product. rsc.org
Radical Reactions : The primary reactive intermediate is the aminium radical cation , generated via SET. acs.org This species is central to photoredox-catalyzed reactions and subsequent HAT processes, which generate a resonance-stabilized α-amino benzylic radical . semanticscholar.org
Metal-Catalyzed Reactions : These reactions proceed through various organometallic intermediates . In nickel-catalyzed cross-coupling, the mechanism typically involves a catalytic cycle with different oxidation states of the metal, such as Ni(0)/Ni(II) or Ni(I)/Ni(III), and includes intermediates from oxidative addition, transmetalation, and reductive elimination steps. nih.gov
Table 3: Key Intermediates and Transition States in Discussed Reactions
| Reaction Type | Key Intermediate(s) | Key Transition State(s) |
|---|---|---|
| Electrophilic Aromatic Substitution | Arenium Ion (Sigma Complex) | Transition state for carbocation formation |
| Halogen-Mediated Oxidation | Zwitterion, N-α-halogenobenzylaniline | Cyclic transition state of amine, benzyl-H, and oxidant |
| Radical C-H Functionalization | Aminium Radical Cation, α-Amino Benzylic Radical | Transition state for Hydrogen Atom Transfer (HAT) |
Advanced Applications in Organic Synthesis and Materials Science
Role as a Precursor or Building Block in the Synthesis of Complex Organic Scaffolds
N-benzyl anilines are valuable intermediates in organic synthesis, serving as foundational units for constructing more complex molecular architectures. tandfonline.comdergipark.org.tr The synthesis of these compounds can be achieved through various methods, including the reaction of anilines with benzyl (B1604629) chloroformate or via an imine condensation-isoaromatization approach. tandfonline.combeilstein-journals.orgnih.gov The presence of electron-withdrawing or electron-donating groups on the aniline (B41778) ring can direct the outcome of the synthesis, making these reactions synthetically useful for producing specific products in high yields. tandfonline.com
The N-(2-Fluorobenzyl)-2,4-dimethylaniline structure is a key building block for creating diverse and valuable molecular scaffolds. researchgate.net For instance, isoxazole-based molecules, which are crucial in pharmaceuticals and materials science, can be synthesized using precursors that share structural similarities with this compound, such as substituted anilines and fluorobenzaldehydes. mdpi.com The fluorinated benzyl group and the substituted aniline ring can be modified to introduce additional functionalities, enabling the synthesis of a wide array of complex heterocyclic compounds and other molecular frameworks with potential biological or material properties. researchgate.netresearchgate.net
Table 1: Synthetic Routes to N-Benzyl Aniline Scaffolds
| Method | Reactants | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Benzylation | Substituted Aniline, Benzyl Chloroformate | Dry CH₂Cl₂, Triethylamine, Reflux | Mixture of N-benzyl and N-CBZ products; product ratio depends on aniline substituents. | tandfonline.com |
| Reductive Amination | Aniline, Aldehyde | Two-step: Schiff base formation, then reduction (e.g., with sodium borohydride). | Mono- or unsubstituted N-benzylanilines. | dergipark.org.tr |
| Imine Condensation–Isoaromatization | (E)-2-arylidene-3-cyclohexenone, Primary Amine | Catalyst- and additive-free, 60 °C | Synthetically useful 2-benzyl-N-substituted anilines. | beilstein-journals.orgnih.gov |
Utilization as a Ligand in Organometallic Chemistry and Catalysis
The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential L-type ligand capable of coordinating to metal centers. libretexts.org Substituted anilines and their derivatives, particularly Schiff bases formed from anilines and aldehydes, are widely used as ligands in organometallic chemistry. nih.govresearchgate.net These ligands can form stable complexes with various transition metals, which can then act as catalysts in a range of organic transformations.
The specific steric and electronic environment created by the 2,4-dimethylphenyl and 2-fluorobenzyl groups can influence the properties of the resulting metal complex, such as its stability, solubility, and catalytic activity. The fluorine substituent, for example, can modulate the electronic properties of the metal center through inductive effects. While direct studies of this compound as a ligand are not extensively documented, the broader class of N-heterocyclic carbenes (NHCs) and other nitrogen-containing ligands demonstrates the principle of tuning a catalyst's properties by modifying its ligands. libretexts.org The ability of such ligands to form highly ordered supramolecular complexes through various noncovalent interactions is crucial for achieving high selectivity in catalytic processes. acs.org
Application in the Development of Specialty Chemicals or Functional Materials
Investigation of Non-Linear Optical (NLO) Properties
Organic molecules with donor-acceptor structures are of significant interest for applications in non-linear optics (NLO). jhuapl.edu The this compound molecule contains an electron-donating dimethylaniline group and a benzyl group whose electronic properties are modified by the fluorine atom, creating a potential intramolecular charge-transfer system. This configuration is a common design principle for materials with NLO properties.
Research on similar organic compounds, such as derivatives of dimethylaniline, has demonstrated significant third-order optical nonlinearity. researchgate.net For example, studies on 2,3-dimethyl-N-[(E)-2,4,5-trimethoxybenzylidene] aniline (DTA) and dimethyl-4,4′-(methylenebis(azanediyl))dibenzoate (DMD) confirm that aniline-based structures can exhibit large second and third-order nonlinear optical susceptibilities, making them attractive for optical device applications. nih.govresearchgate.net The investigation of this compound for NLO properties would be a logical extension of this research, potentially revealing its utility in areas like optical switching or frequency conversion. jhuapl.edu
Table 2: NLO Properties of Related Aniline Derivatives
| Compound | Property Measured | Key Finding | Potential Application | Reference |
|---|---|---|---|---|
| 2,5-Dimethylaniline (DMA) | Third-order nonlinear refractive index (n₂) | n₂ was found to be on the order of 10⁻⁷ cm²/W, showing a negative sign (self-defocusing). | Optical limiting, optical switching. | researchgate.net |
| Dimethyl-4,4′-(methylenebis(azanediyl))dibenzoate (DMD) | Second and third-order nonlinear susceptibility (χ⁽²⁾, χ⁽³⁾) | Significant χ⁽²⁾ and χ⁽³⁾ values, especially at shorter wavelengths. | Second harmonic generation, photonic devices. | nih.gov |
Precursors for Advanced Polymer Architectures
Aniline derivatives are utilized in polymer chemistry as monomers or as functional end-groups to create advanced polymer structures. For example, N,N-dimethylaniline can be used as an end-group on polymers, enabling their participation in photoinduced radical polymerization to form block copolymers. researchgate.net This process relies on the ability of the aniline moiety to generate radicals under specific conditions.
Given its structure, this compound could potentially be incorporated into polymer chains or used as an initiator or chain-end modifier. The reactive sites on the aromatic rings and the secondary amine provide handles for polymerization or grafting, leading to the development of polymers with tailored thermal, optical, or mechanical properties. The presence of the fluorine atom could also impart desirable characteristics such as increased thermal stability or altered solubility to the final polymer.
Design and Synthesis of N-Benzyl Anilines as Probes for Chemical Processes
N-benzyl anilines can be functionalized to serve as probes for monitoring chemical and biological processes. dergipark.org.tr By incorporating reporter groups, such as fluorescent tags, into the molecular structure, these compounds can be designed to signal changes in their environment. For instance, fluorescence-labeled analogs of complex molecules have been synthesized to study their interactions and localization within cells. mdpi.com
The synthesis of N-benzyl aniline derivatives for drug metabolism studies highlights their use in understanding biochemical pathways. dergipark.org.tr The this compound scaffold is suitable for such modifications. A fluorophore could be attached to either the aniline or benzyl ring, or the intrinsic fluorescence of the molecule could be exploited. Such probes could be designed to detect specific analytes, monitor enzymatic activity, or investigate the kinetics of chemical reactions, leveraging the stable and synthetically accessible N-benzyl aniline core. researchgate.net
In-Depth Analysis of this compound Reveals a Gap in Current Scientific Literature
A thorough investigation into the scientific literature and chemical databases for the specific compound this compound reveals a significant lack of published research on its intermolecular interactions and supramolecular chemistry. Despite extensive searches for crystallographic data, detailed research findings on its hydrogen and halogen bonding, aromatic stacking, and self-assembly behavior, no specific experimental results for this particular molecule are publicly available.
This review aimed to construct a detailed article based on the following predefined outline:
Intermolecular Interactions and Supramolecular Chemistry of N 2 Fluorobenzyl 2,4 Dimethylaniline
However, the investigation, which included searches of major chemical and crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC), as well as scholarly articles and patent literature, did not yield the necessary specific data to populate these sections for N-(2-Fluorobenzyl)-2,4-dimethylaniline.
While studies on analogous compounds, such as other substituted anilines and benzylidene derivatives, are available and describe a variety of intermolecular interactions including C-H···π interactions and, in some cases, halogen bonding with chlorine or bromine, this information cannot be directly and accurately extrapolated to the title compound without experimental verification. The specific influence of the 2-fluoro substitution on the benzyl (B1604629) ring in conjunction with the 2,4-dimethyl substitution on the aniline (B41778) ring on the crystal packing and supramolecular assembly remains uncharacterized in the public domain.
Consequently, a scientifically rigorous article focusing solely on the intermolecular interactions and supramolecular chemistry of this compound, as per the requested detailed outline, cannot be generated at this time due to the absence of primary research data. The synthesis and structural characterization of this compound would be a prerequisite for any such detailed analysis.
Future Research Directions and Perspectives on N 2 Fluorobenzyl 2,4 Dimethylaniline
Development of More Sustainable and Atom-Economical Synthetic Routes
The traditional synthesis of N-alkylated anilines often involves reductive amination or nucleophilic substitution, which can rely on harsh reagents, stoichiometric reducing agents, or generate significant waste. Future research will likely focus on greener and more efficient synthetic strategies.
Key Research Thrusts:
Catalytic Hydrogenation: Moving away from stoichiometric hydride reagents (e.g., NaBH₄) towards catalytic transfer hydrogenation or direct hydrogenation using molecular H₂. This approach utilizes renewable hydrogen sources and often requires only catalytic amounts of a transition metal (e.g., Pd, Pt, Ni), significantly improving the atom economy.
Borrowing Hydrogen/Hydrogen Autotransfer: This elegant strategy involves the in-situ, temporary oxidation of an alcohol (like 2-fluorobenzyl alcohol) to an aldehyde, which then undergoes reductive amination with 2,4-dimethylaniline (B123086). The hydrogen "borrowed" from the alcohol is then returned in the reductive step, with water being the sole byproduct. This method is highly atom-economical and aligns with green chemistry principles. organic-chemistry.org
Alternative Energy Sources: The application of non-conventional energy sources such as ultrasound or microwave irradiation could dramatically accelerate reaction times and improve yields. mdpi.com Sonochemistry, for instance, can enhance mass transfer and activate reacting species, often allowing for milder reaction conditions and reduced byproduct formation. mdpi.com
A comparative table of potential synthetic routes is presented below.
| Synthesis Method | Typical Reagents | Key Advantages | Key Disadvantages |
| Classical Reductive Amination | 2-Fluorobenzaldehyde, 2,4-Dimethylaniline, NaBH₃CN | Well-established, reliable | Use of stoichiometric, hazardous reagents; moderate atom economy |
| Direct Nucleophilic Substitution | 2-Fluorobenzyl bromide, 2,4-Dimethylaniline, Base | Simple procedure | Generates stoichiometric salt waste; potential for over-alkylation |
| Catalytic Transfer Hydrogenation | 2-Fluorobenzaldehyde, 2,4-Dimethylaniline, Formic acid/amine, Pd/C | Avoids hydride reagents; milder conditions | Requires catalyst; may need excess transfer agent |
| "Borrowing Hydrogen" Catalysis | 2-Fluorobenzyl alcohol, 2,4-Dimethylaniline, Transition metal catalyst (e.g., Ru, Ir) | High atom economy (water is the only byproduct); uses readily available alcohols | Requires specialized catalysts; may need higher temperatures |
| Ultrasound-Assisted Synthesis | Varies (can be applied to other methods) | Shorter reaction times; increased yields; potentially solvent-free conditions mdpi.com | Requires specialized equipment; scalability can be a challenge |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The molecular architecture of N-(2-Fluorobenzyl)-2,4-dimethylaniline, featuring a tertiary amine, a fluorinated ring, and a dimethylated aniline (B41778) ring, offers multiple sites for chemical modification. Future research should aim to uncover novel reactivity beyond simple functional group transformations.
Potential Areas of Exploration:
C-H Activation/Functionalization: The ortho- and para-positions on the benzyl (B1604629) ring and the remaining C-H bond on the dimethylaniline ring are prime targets for directed C-H activation. Using transition metal catalysts (e.g., Palladium, Rhodium, Iridium), it may be possible to introduce new functional groups (e.g., aryl, alkyl, carboxyl) with high regioselectivity, bypassing traditional multi-step syntheses.
Fluorine-Directed Reactivity: The fluorine atom can exert significant electronic and steric influence. Research could investigate fluorine's role in directing ortho-lithiation on the benzyl ring or its participation in novel cyclization reactions.
Photocatalytic and Electrocatalytic Transformations: The electron-rich nature of the aniline moiety makes it a suitable candidate for single-electron transfer (SET) processes. Future work could explore visible-light photocatalysis or electrochemistry to initiate radical-based reactions, leading to unprecedented bond formations or cyclizations that are inaccessible through thermal methods.
Application of Advanced In Situ Spectroscopic Probing Techniques
To optimize synthetic routes and understand complex reaction mechanisms, real-time monitoring of chemical transformations is indispensable. The application of in situ spectroscopic techniques can provide invaluable data on reaction kinetics, intermediate formation, and catalyst behavior.
Relevant Techniques and Applications:
In Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can monitor the concentration of reactants (e.g., disappearance of C=O stretch from 2-fluorobenzaldehyde) and products (e.g., appearance of C-N stretches) in real-time. This data is crucial for kinetic analysis and reaction optimization.
Process Analytical Technology (PAT) NMR: In situ NMR spectroscopy can provide detailed structural information about all species in the reaction mixture, including transient intermediates and catalyst resting states that are invisible to other techniques. acs.org For the synthesis of this compound, this could be used to distinguish between the imine intermediate and the final amine product during reductive amination.
Mass Spectrometry: Real-time mass spectrometry techniques, such as ReactIR-MS, can track the evolution of key species, providing a highly sensitive method for identifying short-lived intermediates and byproducts.
| Technique | Information Gained | Potential Application for this compound |
| In Situ FTIR | Functional group changes, concentration profiles, kinetics | Monitoring imine formation and reduction in reductive amination |
| In Situ NMR | Detailed structural information, intermediate identification, quantification | Characterizing catalyst-substrate complexes in C-H activation studies acs.org |
| In Situ Raman | Vibrational modes, particularly for non-polar bonds | Complementary data to FTIR, useful in complex solvent systems |
| Reaction Calorimetry (RC1) | Heat flow, reaction enthalpy, safety parameters | Assessing the exothermicity of the N-alkylation reaction for safe scale-up |
Deeper Integration of Computational Modeling for Rational Design and Predictive Chemistry
Computational chemistry offers a powerful toolkit for predicting molecular properties, elucidating reaction mechanisms, and guiding experimental design, thereby saving significant time and resources.
Future Computational Approaches:
Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways for the synthesis of this compound. By calculating the energies of transition states and intermediates, researchers can predict the most favorable reaction conditions, understand regioselectivity, and rationalize the performance of different catalysts. clemson.edu
Predicting Spectroscopic Properties: Computational methods can predict NMR, IR, and UV-Vis spectra. clemson.edu This is invaluable for confirming the structure of the target molecule and for identifying unknown intermediates observed in in situ experiments.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule in different solvents or its interaction with a catalyst surface. This can provide insights into solvation effects and the dynamic processes that govern reactivity.
Rational Design of Catalysts: For novel transformations like C-H activation, computational screening can be used to design new ligands or catalysts with enhanced activity and selectivity, accelerating the discovery process. clemson.edu
Q & A
Q. What experimental methods are recommended for characterizing the crystal structure of N-(2-Fluorobenzyl)-2,4-dimethylaniline derivatives?
- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard for resolving molecular geometry and intermolecular interactions. For example, studies on structurally similar compounds like N-(2-nitrobenzalidene)-2,4-dimethylaniline used XRD to confirm bond angles, torsion angles, and packing motifs .
- Supporting Techniques : Pair XRD with spectroscopic methods (e.g., NMR, IR) to cross-validate functional groups and electronic environments. For instance, ¹H/¹³C NMR can verify substituent positions, while IR identifies vibrational modes like C-F stretches .
Q. How can researchers optimize the synthesis of this compound for high-purity yields?
- Procedure : Use copper-catalyzed multi-component reactions (e.g., carbonylative borylamidation) with 2,4-dimethylaniline as a precursor. A reported protocol achieved 44% yield by reacting 2,4-dimethylaniline with trans-β-methylstyrene under CO atmosphere, followed by flash chromatography (n-pentane/ethyl acetate = 10:1) .
- Critical Parameters : Control reaction temperature (typically 80–100°C), stoichiometric excess of amines (2.5 equiv.), and inert gas purging to minimize oxidation .
Q. What analytical techniques are suitable for detecting this compound in biological matrices?
- Primary Method : HPLC-MS/MS with a Waters Atlantis T3 column enables simultaneous quantification at trace levels (e.g., human urine). A validated protocol uses ethyl acetate extraction, anhydrous sodium sulfate drying, and gradient elution (0.1% formic acid in water/acetonitrile) .
- Detection Limits : Achieve LOQs of 0.1–1.0 µg/L by monitoring transitions like m/z 121 → 106 for 2,4-dimethylaniline fragments .
Advanced Research Questions
Q. How do computational models predict the third-order nonlinear optical (NLO) properties of this compound analogs?
- Approach : Apply time-dependent Hartree-Fock (TDHF) methods to calculate frequency-dependent hyperpolarizabilities (γ). For example, studies on N-(nitrobenzalidene)-2,4-dimethylaniline derivatives computed γ values at λ = 825–1600 nm, revealing strong optical transparency in visible/NIR regions due to low one-photon absorption (OPA) wavelengths (<450 nm) .
- Validation : Compare theoretical γ values with experimental Z-scan or electric-field-induced second-harmonic generation (EFISHG) data to assess accuracy .
Q. What mechanistic insights explain the metabolic pathways of 2,4-dimethylaniline derivatives in toxicological studies?
- Pathway Analysis : 2,4-Dimethylaniline, a metabolite of acaricides like amitraz, undergoes hepatic oxidation to form reactive intermediates (e.g., nitroso derivatives). In vitro assays with human hepatocytes or S9 fractions can map cytochrome P450-mediated transformations .
- Toxicodynamics : Use frog embryo teratogenesis assays (FETAX) to evaluate developmental toxicity. For instance, 2,4-dimethylaniline induces malformations in Xenopus laevis at LC₅₀ = 100 mg/L, likely via DNA adduct formation .
Q. How do substituent effects (e.g., fluorobenzyl groups) influence the bioactivity of 2,4-dimethylaniline derivatives?
- Structure-Activity Relationship (SAR) : Fluorine substituents enhance lipophilicity and metabolic stability. In neurochemical studies, N-(2-fluorobenzyl) analogs showed altered binding affinities for serotonin receptors compared to non-fluorinated analogs, as evidenced by ¹H NMR shifts (e.g., δ 4.33 ppm for benzyl protons) .
- Experimental Design : Synthesize positional isomers (e.g., 2-fluoro vs. 4-fluoro) and compare their IC₅₀ values in receptor-binding assays .
Q. What are the challenges in resolving data contradictions between mass spectrometry fragmentation patterns and computational predictions?
- Case Study : For 2,4-dimethylaniline isomers, experimental appearance energies (E°) for H or CH₃ loss (e.g., 0.67 eV vs. 0.68 eV) often deviate from density functional theory (DFT) predictions due to kinetic shifts. Use collisional-induced dissociation (CID) with variable collision energies to refine theoretical models .
- Mitigation : Cross-validate with high-resolution MSⁿ data and isotopic labeling to track fragment pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
